

Physical and chemical properties of (4-Acetyl-2-methylphenoxy)acetonitrile

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Compound of Interest

Compound Name: (4-Acetyl-2-methylphenoxy)acetonitrile

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An In-depth Technical Guide to (4-Acetyl-2-methylphenoxy)acetonitrile

Disclaimer: As of late 2025, specific experimental data for **(4-Acetyl-2-methylphenoxy)acetonitrile** is not readily available in public scientific literature and databases. This guide provides predicted properties based on its chemical structure, along with experimental data for structurally similar compounds. A plausible synthetic protocol is also presented based on established chemical reactions.

Introduction

(4-Acetyl-2-methylphenoxy)acetonitrile is an organic compound that incorporates a phenoxyacetonitrile core structure, further substituted with an acetyl and a methyl group on the phenyl ring. The presence of the nitrile, ether, and ketone functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document aims to provide a comprehensive overview of its predicted physicochemical properties, a potential synthetic route, and an exploration of its possible biological significance by examining related compounds.

Physicochemical Properties

Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of **(4-Acetyl-2-methylphenoxy)acetonitrile**. These values are computationally derived and should be used as an estimation pending experimental verification.

Table 1: Predicted Physicochemical Properties of **(4-Acetyl-2-methylphenoxy)acetonitrile**

Property	Predicted Value
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
IUPAC Name	2-(4-acetyl-2-methylphenoxy)acetonitrile
CAS Number	Not assigned
XLogP3	1.9
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	3
Exact Mass	189.078979 g/mol
Topological Polar Surface Area	50.1 Å ²

Properties of Structural Analogs

To provide context, the experimentally determined properties of two structurally related compounds, 4-Acetyl-2-methylbenzonitrile and 2-(4-methylphenoxy)acetonitrile, are presented below. These compounds share key structural motifs with the target molecule and can offer insights into its potential characteristics.

Table 2: Physicochemical Properties of 4-Acetyl-2-methylbenzonitrile

Property	Value	Reference
CAS Number	1138444-80-0	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO	[1]
Molecular Weight	159.18 g/mol	[1]
Melting Point	120-122 °C	
XLogP3-AA	1.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	159.068414 g/mol	[1]
Topological Polar Surface Area	40.9 Å ²	[1]

Table 3: Physicochemical Properties of 2-(4-methylphenoxy)acetonitrile

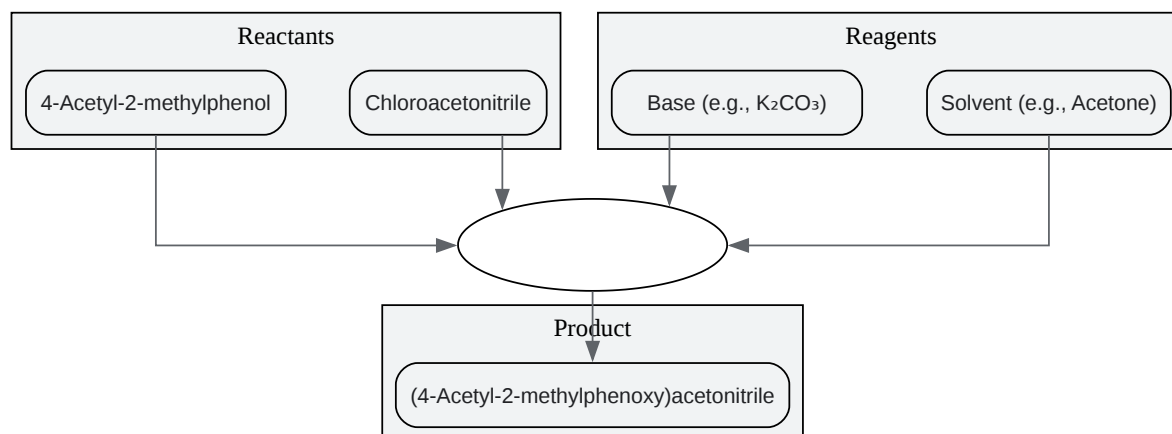
Property	Value	Reference
CAS Number	33901-44-9	[3]
Molecular Formula	C ₉ H ₉ NO	[3]
Molecular Weight	147.17 g/mol	[3]
Boiling Point	235-238 °C	
Density	1.09 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.524	
XLogP3	1.8	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	2	[3]
Exact Mass	147.068414 g/mol	[3]
Topological Polar Surface Area	33.0 Å ²	[3]

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of **(4-Acetyl-2-methylphenoxy)acetonitrile** is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.

4.1. Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed by reacting 4-acetyl-2-methylphenol with chloroacetonitrile in the presence of a base.



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Caption: Proposed synthesis of **(4-Acetyl-2-methylphenoxy)acetonitrile**.

4.2. Detailed Experimental Protocol

The following is a generalized protocol based on the Williamson ether synthesis for preparing phenoxyacetonitrile derivatives.[6]

- Preparation of the Reaction Mixture: To a solution of 4-acetyl-2-methylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile (e.g., 10 mL per gram of phenol), add a base such as anhydrous potassium carbonate (1.5 equivalents).[7]
- Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude

product.

- **Purification:** Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
- **Characterization:** The structure of the synthesized **(4-Acetyl-2-methylphenoxy)acetonitrile** should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of **(4-Acetyl-2-methylphenoxy)acetonitrile**, the phenoxyacetonitrile scaffold is present in various biologically active molecules. Derivatives of phenoxyacetonitrile have been investigated for their potential as:

- **Herbicides:** Certain phenoxyacetic acid derivatives, which can be synthesized from phenoxyacetonitriles, are well-known herbicides.
- **Pharmaceuticals:** The nitrile group is a common functional group in many approved drugs and drug candidates. It can act as a bioisostere for other functional groups and participate in key interactions with biological targets. Phenoxyacetonitrile derivatives have been used as intermediates in the synthesis of compounds with potential vasodilator properties.^[8] Furthermore, some nitrile-containing compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial activities.^{[9][10][11]}

Given the lack of specific data for **(4-Acetyl-2-methylphenoxy)acetonitrile**, no signaling pathway diagrams can be accurately generated at this time. Research into its biological effects would be required to elucidate any interactions with cellular signaling pathways.

Conclusion

(4-Acetyl-2-methylphenoxy)acetonitrile is a compound with potential utility in medicinal chemistry and materials science, yet it remains largely unexplored. This guide has provided a

summary of its predicted properties and a feasible synthetic route based on the well-established Williamson ether synthesis. The provided data on its structural analogs, 4-Acetyl-2-methylbenzonitrile and 2-(4-methylphenoxy)acetonitrile, serve as a valuable reference for future experimental work. Further research is necessary to isolate or synthesize this compound, characterize its physical and chemical properties, and investigate its potential biological activities.

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